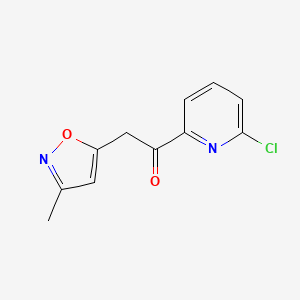
1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanone is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 6-position and an isoxazole ring substituted with a methyl group at the 3-position The ethanone moiety connects these two rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the following steps:
Starting Materials: 6-Chloropyridine-2-carboxylic acid and 3-methylisoxazole.
Activation of Carboxylic Acid: The carboxylic acid group of 6-chloropyridine-2-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Amide Intermediate: The activated carboxylic acid reacts with 3-methylisoxazole to form an amide intermediate.
Reduction to Ethanone: The amide intermediate is then reduced to the ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form a carboxylic acid derivative.
Reduction: The ethanone can be reduced to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)acetic acid.
Reduction: 1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-4-yl)ethanone: Similar structure but with a different substitution pattern on the isoxazole ring.
1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-3-yl)ethanone: Similar structure but with a different substitution pattern on the isoxazole ring.
1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-2-yl)ethanone: Similar structure but with a different substitution pattern on the isoxazole ring.
Uniqueness
1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom on the pyridine ring and the methyl group on the isoxazole ring can affect the compound’s electronic properties and its interactions with molecular targets.
属性
IUPAC Name |
1-(6-chloropyridin-2-yl)-2-(3-methyl-1,2-oxazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-5-8(16-14-7)6-10(15)9-3-2-4-11(12)13-9/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXIGRBZZYMIPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677516 |
Source


|
| Record name | 1-(6-Chloropyridin-2-yl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260783-70-7 |
Source


|
| Record name | 1-(6-Chloropyridin-2-yl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
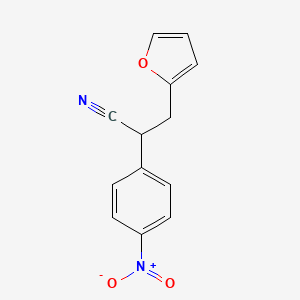
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)
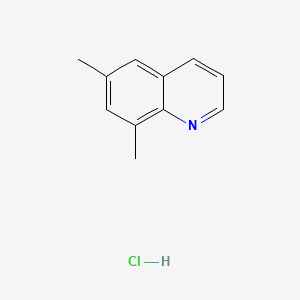
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)
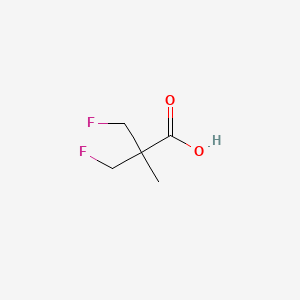
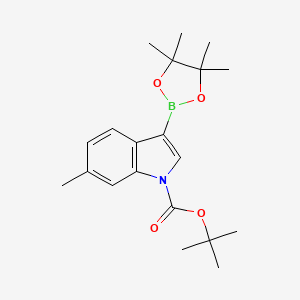
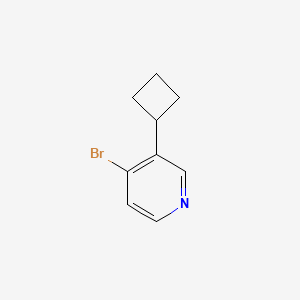


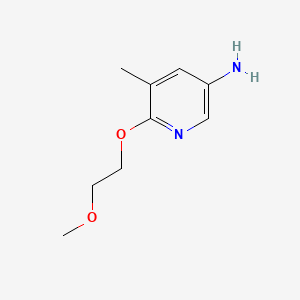

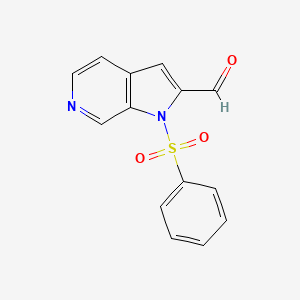
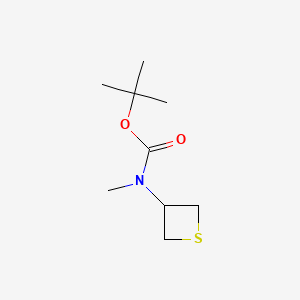
![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567995.png)
